4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline
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Overview
Description
4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyl group attached to an ethylamino moiety, which is further connected to a dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the nitrogen atom of the dimethylaniline. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler analog without the benzyl and ethylamino groups.
Benzylamine: Contains the benzyl group but lacks the dimethylaniline moiety.
Ethylbenzylamine: Similar structure but with different substitution patterns.
Uniqueness
4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[benzyl(ethyl)amino]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-4-20(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(2)3/h5-13H,4,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRAJCWJOXUXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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